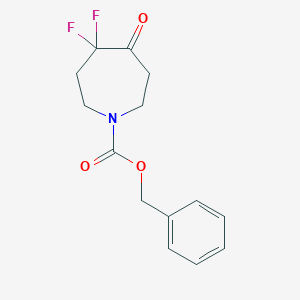

Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

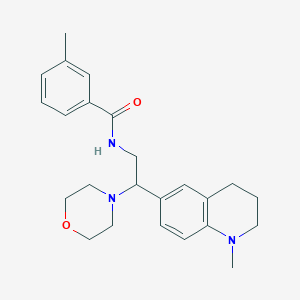

“Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” is a chemical compound with the empirical formula C14H17NO3 . It has a molecular weight of 247.29 . The CAS number for this compound is 83621-33-4 .

Molecular Structure Analysis

The molecular structure of “Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” is represented by the empirical formula C14H17NO3 . The average mass of the molecule is 247.290 Da and the monoisotopic mass is 247.120850 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” are represented by its empirical formula C14H17NO3 . The average mass of the molecule is 247.290 Da and the monoisotopic mass is 247.120850 Da .Aplicaciones Científicas De Investigación

Catalysis and Synthetic Methodologies

Catalytic Activity in Metal-Organic Frameworks (MOFs)

A study highlighted the synthesis of a permanently microporous metal-organic framework (MOF) with Lewis acidic (porphyrin)Zn struts, which efficiently catalyzed acyl-transfer reactions, demonstrating the utility of MOFs in enhancing catalytic reactions by preconcentrating substrates within their pores (Shultz et al., 2009).

Benzylation Reactions

Research into secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate revealed an effective secondary-benzylation system, showcasing the utility of these metal triflates in promoting secondary benzylation of various nucleophiles, including aromatic compounds and amides (Noji et al., 2003).

Pharmaceutical Applications and Drug Synthesis

Prodrug Development for Neuropathic Pain

A study on the development of prodrugs for a hydroxamate-based inhibitor of glutamate carboxypeptidase II aimed to improve oral pharmacokinetics by masking the hydrophilic hydroxamate group. This approach led to significantly higher plasma levels of the drug when administered orally, demonstrating a promising avenue for enhancing drug bioavailability (Rais et al., 2017).

Mechanism-Based Inactivation of Zinc Proteases

The design and study of (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for carboxypeptidase A (CPA) provided insights into enzyme inactivation kinetics and the potential application of such inhibitors in the development of therapeutic agents targeting zinc proteases (Mobashery et al., 1990).

Safety and Hazards

“Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” has been classified as Aquatic Chronic 3 according to its hazard statements . The precautionary statements include P273 and P501 . It is recommended to avoid release to the environment and dispose of the contents/container in accordance with local regulations .

Propiedades

IUPAC Name |

benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO3/c15-14(16)7-9-17(8-6-12(14)18)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHMPOYCVFEVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC(C1=O)(F)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)

![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)

![Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2945292.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-(methylsulfanyl)-2-phenylpyrimidine](/img/structure/B2945296.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2945297.png)